molecular formula C25H25NO4S B11378530 6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11378530
M. Wt: 435.5 g/mol
InChI Key: VTIMUBGNIHPXIR-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C25H25NO4S

Molecular Weight

435.5 g/mol

IUPAC Name

6,8-dimethyl-1-(4-methylsulfanylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO4S/c1-14-11-15(2)20-19(12-14)30-24-21(23(20)27)22(16-6-8-18(31-3)9-7-16)26(25(24)28)13-17-5-4-10-29-17/h6-9,11-12,17,22H,4-5,10,13H2,1-3H3

InChI Key

VTIMUBGNIHPXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxolan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 4-(methylsulfanyl)phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

    Final modifications: Introduction of the dimethyl groups and any other necessary functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-(methylsulfanyl)phenyl group.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the chromeno[2,3-c]pyrrole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and oxolan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, organometallics, and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the chromeno[2,3-c]pyrrole core could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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